2-Chloro-4'-fluoropropiophenone
Overview
Description
2-Chloro-4’-fluoropropiophenone is an organic compound with the molecular formula C9H8ClFO It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the 2-position and a fluorine atom at the 4’-position
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-4’-fluoropropiophenone are not well-studied. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is possible that there could be threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-Chloro-4’-fluoropropiophenone are not well-characterized. It is possible that this compound could interact with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound could interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Chloro-4’-fluoropropiophenone is not well-characterized. It is possible that this compound could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 4-fluoroacetophenone with thionyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate .
Industrial Production Methods
Industrial production of 2-Chloro-4’-fluoropropiophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-fluoropropiophenone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted amines or thiols.
Reduction: Formation of 2-chloro-4’-fluoropropanol.
Oxidation: Formation of 2-chloro-4’-fluorobenzoic acid.
Scientific Research Applications
2-Chloro-4’-fluoropropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloropropiophenone: Lacks the fluorine substitution, leading to different chemical properties.
4’-Fluoropropiophenone: Lacks the chlorine substitution, affecting its reactivity and applications.
2-Bromo-4’-fluoropropiophenone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
Properties
IUPAC Name |
2-chloro-1-(4-fluorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQLOTJUTCKLOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001784 | |
Record name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81112-09-6 | |
Record name | 2-Chloro-1-(4-fluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81112-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Chloro-4'-fluoropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081112096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601001784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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